5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one
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Overview
Description
5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one: is an organic compound with the molecular formula C12H14O4 . It is a derivative of 1-indanone, characterized by the presence of three methoxy groups and two methyl groups on the indanone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7-trimethoxy-1-indanone.
Reaction Conditions: The key step involves the methylation of the indanone core. This can be achieved using reagents like methyl iodide in the presence of a strong base such as potassium carbonate.
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in acetic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium azide to form azide derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Azide derivatives.
Scientific Research Applications
Chemistry: 5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role as an enzyme inhibitor and its effects on various biological pathways .
Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- 5,6,7-Trimethoxy-1-indanone
- 5,6-Dimethoxy-1-indanone
- 3-Methyl-1-indanone
Comparison:
- 5,6,7-Trimethoxy-1-indanone: Similar in structure but lacks the two methyl groups present in 5,6,7-Trimethoxy-2,3-dimethyl-1H-inden-1-one. This difference can affect its reactivity and biological activity .
- 5,6-Dimethoxy-1-indanone: Lacks one methoxy group compared to this compound. This structural variation can influence its chemical properties and applications .
- 3-Methyl-1-indanone: Contains a single methyl group and lacks the methoxy groups, making it less complex and potentially less versatile in chemical reactions .
Properties
CAS No. |
60548-53-0 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2,3-dimethylinden-1-one |
InChI |
InChI=1S/C14H16O4/c1-7-8(2)12(15)11-9(7)6-10(16-3)13(17-4)14(11)18-5/h6H,1-5H3 |
InChI Key |
YQRFTNJXCLRBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C(=C(C=C12)OC)OC)OC)C |
Origin of Product |
United States |
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